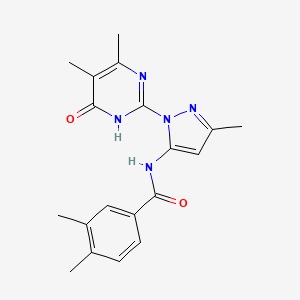![molecular formula C10H9F3N4O2 B2381152 1-{[5-Methyl-3-(Trifluormethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazol-3-carbonsäure CAS No. 1006459-10-4](/img/structure/B2381152.png)
1-{[5-Methyl-3-(Trifluormethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazol-3-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid is a compound of interest in both organic chemistry and pharmaceutical research
Wissenschaftliche Forschungsanwendungen
Chemistry
Biology
Its unique structure allows it to interact with biological macromolecules, enabling its use in biochemical assays and as a molecular probe.
Medicine
The compound's potential medicinal properties are being explored in drug discovery, particularly for its anti-inflammatory and anti-cancer activities.
Industry
In industrial applications, it can be used as an intermediate in the production of agrochemicals and pharmaceuticals.
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of diaryl ether inhibitors of toxoplasma gondii enoyl reductase .
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of antifungal agents , suggesting that they may interact with fungal cells to inhibit their growth.
Biochemical Pathways
Given its potential use in the synthesis of antifungal agents , it may be involved in pathways related to fungal cell wall synthesis or other essential processes for fungal growth.
Result of Action
Given its potential use in the synthesis of antifungal agents , it may result in the inhibition of fungal growth.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis typically involves a multi-step reaction process. A possible route includes:
Synthesis of the pyrazole core through cyclization of hydrazine with a β-diketone.
Introduction of the trifluoromethyl group via trifluoromethylation using reagents such as trifluoromethyl iodide or trimethyl(trifluoromethyl)silane.
Methylation of the pyrazole ring.
Formation of the carboxylic acid group via oxidation of an aldehyde intermediate, using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Scaling up for industrial production may involve:
Optimizing reaction conditions to increase yield and purity.
Continuous flow synthesis to improve reaction efficiency.
Utilizing greener solvents and catalysts to reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid undergoes several types of reactions:
Oxidation: Oxidizing agents can further oxidize the methyl group to produce carboxyl or hydroxyl derivatives.
Reduction: Hydrogenation can reduce the compound to its corresponding alcohol or hydrocarbon.
Substitution: Halogenation, nitration, and sulfonation can introduce various functional groups onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitration mixtures (concentrated nitric and sulfuric acids).
Major Products
Oxidation and reduction reactions produce alcohols, carboxylates, and hydrocarbons.
Substitution reactions yield halogenated, nitrated, and sulfonated derivatives.
Vergleich Mit ähnlichen Verbindungen
Unique Features
List of Similar Compounds
3-(trifluoromethyl)-1H-pyrazole
1-methyl-1H-pyrazole-3-carboxylic acid
5-methyl-1H-pyrazole-3-carboxylic acid
Hope this helps to understand the compound better! Let me know if there's something specific you'd like to delve deeper into.
Eigenschaften
IUPAC Name |
1-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O2/c1-6-4-8(10(11,12)13)15-17(6)5-16-3-2-7(14-16)9(18)19/h2-4H,5H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETJSBDIFLNRJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CN2C=CC(=N2)C(=O)O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[2,4'-bipyridine]-5-yl}-1-benzofuran-2-carboxamide](/img/structure/B2381069.png)

![N-(butan-2-yl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2381071.png)
![8-(2-hydroxyethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2381072.png)



![8-Thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2381078.png)


![2-[1,3-Dimethyl-7-(2-methylprop-2-enyl)-2,6-dioxopurin-8-yl]sulfanylacetamide](/img/structure/B2381083.png)
![(1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2381084.png)

![3-(3,4-dichlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2381090.png)
